molecular formula C22H23N5O2 B2813452 1-(6-(2-methoxyphenyl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide CAS No. 1105232-58-3

1-(6-(2-methoxyphenyl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide

Cat. No.: B2813452
CAS No.: 1105232-58-3
M. Wt: 389.459
InChI Key: RODXMTSFVMAUSQ-UHFFFAOYSA-N
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Description

1-(6-(2-Methoxyphenyl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with multiple functional groups, making it a versatile candidate for chemical reactions and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(2-methoxyphenyl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyridazine ring, followed by the introduction of the methoxyphenyl group. The piperidine ring is then synthesized and coupled with the pyridazine derivative. Finally, the carboxamide group is introduced to complete the synthesis.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are critical for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(6-(2-Methoxyphenyl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products:

  • Oxidation of the methoxy group can yield 1-(6-(2-hydroxyphenyl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide.
  • Reduction of the carboxamide group can produce 1-(6-(2-methoxyphenyl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-amine.
  • Substitution reactions can introduce various functional groups onto the aromatic rings, depending on the reagents used.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, allowing for the creation of more complex molecules. Its multiple functional groups make it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology: In biological research, 1-(6-(2-methoxyphenyl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide is studied for its potential as a ligand in receptor binding studies. It can be used to investigate the interactions between small molecules and biological macromolecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs aimed at treating diseases such as cancer, inflammation, and neurological disorders.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(6-(2-methoxyphenyl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The methoxyphenyl and pyridazinyl groups can interact with hydrophobic pockets in proteins, while the piperidine and carboxamide groups can form hydrogen bonds with amino acid residues. These interactions can alter the function of the target protein, leading to therapeutic effects.

Comparison with Similar Compounds

  • 1-(6-(2-Hydroxyphenyl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide
  • 1-(6-(2-Methoxyphenyl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-amine
  • 1-(6-(2-Methoxyphenyl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxylic acid

Comparison: Compared to these similar compounds, 1-(6-(2-methoxyphenyl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide is unique due to its specific combination of functional groups. This unique structure allows it to interact with a broader range of biological targets and undergo a wider variety of chemical reactions. Its methoxy group provides additional sites for chemical modification, enhancing its versatility in synthetic and medicinal chemistry.

Properties

IUPAC Name

1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-pyridin-2-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c1-29-19-7-3-2-6-17(19)18-9-10-21(26-25-18)27-14-11-16(12-15-27)22(28)24-20-8-4-5-13-23-20/h2-10,13,16H,11-12,14-15H2,1H3,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RODXMTSFVMAUSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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